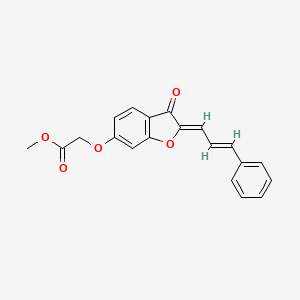

![molecular formula C18H17BrN4OS2 B2519917 1-((3-溴苄基)硫代)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮 CAS No. 1189482-20-9](/img/structure/B2519917.png)

1-((3-溴苄基)硫代)-4-丁基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

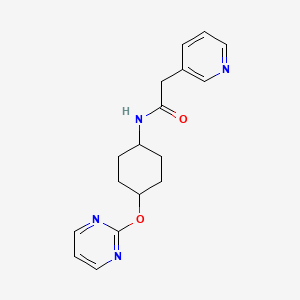

The compound "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of triazolopyrimidine, which is a class of compounds known for their potential biological activities, including antimicrobial properties. The structure of this compound suggests that it may have been designed to target microbial pathogens by interfering with their biological processes.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . Similarly, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent . These methods could potentially be adapted for the synthesis of the compound , with modifications to the side chains and functional groups to match its unique structure.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The compound of interest likely contains a thieno[2,3-e] moiety, indicating a fusion with a thiophene ring, and a butyl group attached to the triazolopyrimidine core. The presence of a 3-bromobenzylthio group suggests additional reactivity and potential for further chemical modifications. The structure would be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as seen in related compounds .

Chemical Reactions Analysis

The bromine atom in the 3-bromobenzyl group and the sulfur atom in the thioether linkage of the compound provide sites for potential chemical reactions. The bromine could undergo nucleophilic substitution reactions, while the sulfur atom could participate in oxidation or further alkylation. These reactions could be used to modify the compound or to attach it to other molecules or surfaces, potentially altering its biological activity or solubility.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not provided, related compounds exhibit variable and modest antimicrobial activities . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the butyl and bromobenzylthio groups. The chemical properties, including reactivity and biological activity, would be determined by the core triazolopyrimidine structure and the substituents attached to it. Antimicrobial activity screening would be essential to evaluate its potential as a therapeutic agent, as demonstrated by similar compounds .

科学研究应用

生物和药理活性

1,2,4-三唑衍生物因其对各种临床重要生物体(包括耐药菌株)的广谱抗菌活性而被广泛研究。这些化合物,特别是含三唑的杂化物,已显示出作为新型抗金黄色葡萄球菌剂的潜力,其作用机制可能包括抑制 DNA 旋转酶、拓扑异构酶 IV 和其他对细胞生存至关重要的细菌蛋白 (Jie Li & Junwei Zhang, 2021)。

化学合成和反应性

1,2,4-三唑衍生物的合成涉及创新策略,这些策略经过改进以提高生产这些化合物的效率。这些方法旨在开发具有潜在治疗应用的新化学实体。该领域专利的综述突出了人们对具有多种生物活性的新型三唑的兴趣,包括抗炎、抗菌和抗病毒特性 (V. Ferreira 等,2013)。

医药化学应用

三唑衍生物由于其结构多样性和显着的生物活性而在新药开发中占有突出地位。这些活性范围从抗菌到抗癌特性,突出了 1,2,4-三唑骨架在药物发现中的重要性。对这些化合物的探索导致了具有增强疗效和安全性特征的新治疗剂的发现 (M. V. Ohloblina, 2022)。

未来方向

属性

IUPAC Name |

12-[(3-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJPHCDDXLBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

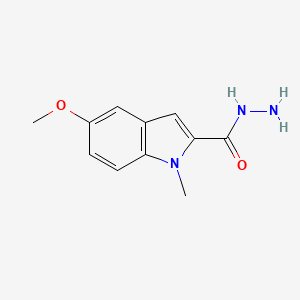

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

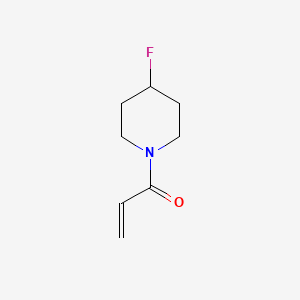

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

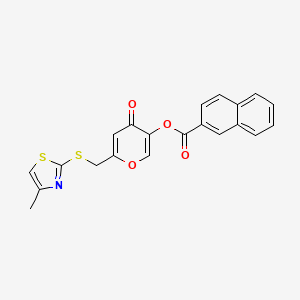

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)